![molecular formula C11H16FNO2 B13249143 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B13249143.png)
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol is an organic compound that features a combination of a fluoro-substituted aromatic ring and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzylamine with epichlorohydrin under basic conditions to form the corresponding epoxide intermediate. This intermediate is then subjected to ring-opening with a suitable nucleophile, such as a secondary amine, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The aromatic ring can undergo reduction to form a cyclohexane derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Formation of 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-one.
Reduction: Formation of 1-{[(3-Fluoro-4-methoxycyclohexyl)methyl]amino}propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound’s amino alcohol moiety allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially modulating their activity. The fluoro-substituted aromatic ring may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethanol: Similar structure but with an ethanol moiety instead of propanol.
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}butan-2-ol: Similar structure but with a butanol moiety instead of propanol.
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
Uniqueness
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluoro-substituted aromatic ring and an amino alcohol moiety allows for versatile applications in various fields.
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H16FNO2/c1-8(14)6-13-7-9-3-4-11(15-2)10(12)5-9/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
YNLISZHYGJCJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)OC)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


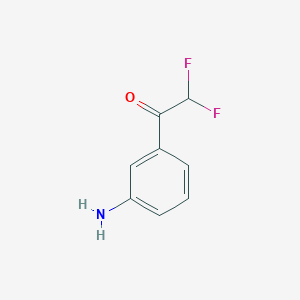
![1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one](/img/structure/B13249075.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13249076.png)
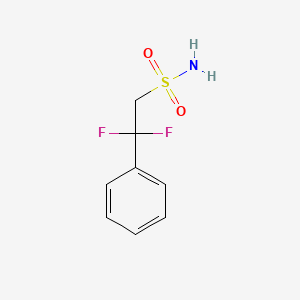
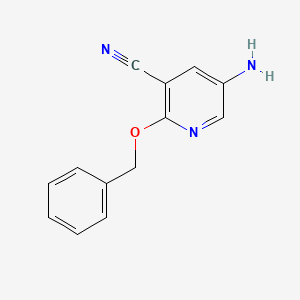
![(5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13249086.png)
![[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol](/img/structure/B13249098.png)

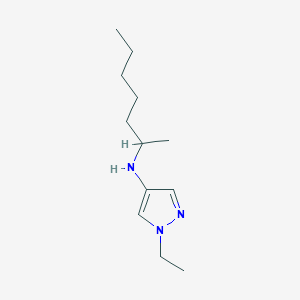
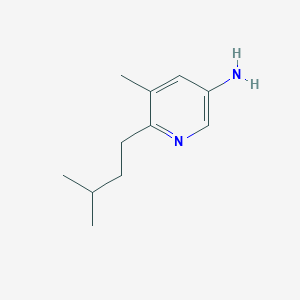
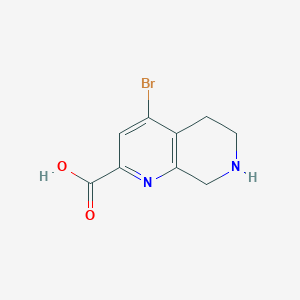
![{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol](/img/structure/B13249125.png)
![3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13249140.png)
amine](/img/structure/B13249149.png)
